molecular formula C7H3BrClFN2 B12834806 7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole

7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole

Cat. No.: B12834806
M. Wt: 249.47 g/mol
InChI Key: AZDSYRSUPANGLP-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoroaniline and 1,2-dibromoethane.

    Cyclization Reaction: The key step involves the cyclization of 2-chloro-6-fluoroaniline with 1,2-dibromoethane in the presence of a base such as potassium carbonate. This reaction forms the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with altered chemical properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their biological activities and industrial applications.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of halogen atoms enhances its ability to interact with biological targets, leading to improved efficacy.

Medicine

In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. They are explored for their activity against various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production and application in various formulations.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The halogen atoms in the compound enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoro-1H-1,3-benzimidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Bromo-1H-1,3-benzimidazole: Lacks the chlorine and fluorine atoms, affecting its chemical properties and applications.

    2-Chloro-1H-1,3-benzimidazole:

Uniqueness

7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is unique due to the presence of three different halogen atoms, which significantly influence its chemical reactivity and biological activity. This combination of halogens makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H3BrClFN2

Molecular Weight

249.47 g/mol

IUPAC Name

4-bromo-2-chloro-5-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H3BrClFN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12)

InChI Key

AZDSYRSUPANGLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Cl)Br)F

Origin of Product

United States

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